

aminoadipic acid degradation pathway in mammals

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Compound Name: Aminoadipic acid

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An In-depth Technical Guide to the **Aminoadipic Acid** Degradation Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **aminoadipic acid** pathway represents the primary route for the degradation of the essential amino acid L-lysine in mammals.[1][2] This mitochondrial pathway is crucial for maintaining lysine homeostasis and is clinically significant due to its association with several inherited metabolic disorders.[1][2] The catabolism of lysine ultimately yields acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3][4] This guide provides a detailed overview of the core components of this pathway, quantitative enzymatic data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and therapeutic development.

Core Pathway Overview

In mammals, the degradation of L-lysine primarily occurs via the saccharopine pathway, which is localized within the mitochondria.[1][2] This pathway converges with the degradation pathways of L-hydroxylysine and L-tryptophan.[5] An alternative, minor route for lysine degradation, the pipercolic acid pathway, is also recognized, primarily in the brain.[1][6]

The saccharopine pathway begins with the conversion of L-lysine and α -ketoglutarate into saccharopine.[1][7] This is followed by the conversion of saccharopine to α -aminoadipic

semialdehyde (AASA).[1][7] AASA is then oxidized to α -aminoadipate (AAA).[8] Subsequent transamination of α -aminoadipate yields α -ketoadipate, which is then oxidatively decarboxylated to form glutaryl-CoA.[9][10] Finally, glutaryl-CoA is converted to crotonyl-CoA, which is further metabolized to acetyl-CoA.[5]

Enzymology and Intermediates

The sequential enzymatic reactions and the intermediates of the **aminoadipic acid** degradation pathway are detailed below.

- Alpha-aminoadipic semialdehyde synthase (AASS): This is a bifunctional enzyme that catalyzes the first two steps of the pathway.[11][12]
 - Lysine-ketoglutarate reductase (LKR) domain: Condenses L-lysine with α -ketoglutarate to form saccharopine.[1]
 - Saccharopine dehydrogenase (SDH) domain: Oxidizes saccharopine to produce α -aminoadipic semialdehyde (AASA) and glutamate.[1]
- α -Aminoadipic semialdehyde dehydrogenase (ALDH7A1): This enzyme, also known as antiquitin, oxidizes AASA to α -aminoadipate (AAA).[13]
- 2-Aminoadipate aminotransferase (AADAT): Also known as kynurenine/alpha-aminoadipate aminotransferase, this mitochondrial enzyme catalyzes the transamination of α -aminoadipate with α -ketoglutarate to yield α -ketoadipate and glutamate.[14][15][16]
- α -Ketoadipate dehydrogenase complex: This complex, which includes the E1 subunit encoded by DHTKD1, catalyzes the oxidative decarboxylation of α -ketoadipate to glutaryl-CoA.[9][17]
- Glutaryl-CoA dehydrogenase (GCDH): This mitochondrial flavoprotein catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO₂. [5][18]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the **aminoadipic acid** degradation pathway.

Table 1: Kinetic Parameters of Saccharopine Dehydrogenase (SDH) domain of AASS

Substrate	K _m (mM)	Source
NAD ⁺	0.1	[19] [20]
Saccharopine	1.3 - 1.7	[19] [20]
Lysine	2	[19]
α-Ketoglutarate	0.55	[19]
NADH	0.089	[19]

Table 2: Kinetic Parameters of 2-Aminoadipate Aminotransferase (AADAT)

Substrate	K _m (μM)	Organism	Source
2-Oxoadipate	24.2	Thermus thermophilus	[21]
α-Aminoadipate	810	Thermus thermophilus	[21]
2-Oxoglutarate	300	Thermus thermophilus	[21]
Glutamate	460	Thermus thermophilus	[21]

Note: Kinetic data for mammalian AADAT is limited; data from a thermophilic bacterium is provided as a reference.

Table 3: Kinetic Parameters of Glutaryl-CoA Dehydrogenase (GCDH)

Substrate	K _m (μM)	pH	Source
Glutaryl-CoA	4.7	6.5	[14]
Glutaryl-CoA	5.5	7.5	[14]
Glutaryl-CoA	5.9	Not specified	[4]
Glutaryl-CoA	8.1	7.6	[14]
Glutaryl-CoA	34	8.5	[14]

Genetic Disorders

Defects in the enzymes of the **aminoadipic acid** degradation pathway lead to several inherited metabolic disorders.

- Familial Hyperlysinemia (Types I and II): Caused by mutations in the AASS gene, leading to deficient AASS enzyme activity.[4][11] This results in elevated levels of lysine in the blood and urine.[11] Type I affects both the LKR and SDH domains, while Type II primarily affects the SDH domain, leading to saccharopinuria.[4]
- Pyridoxine-Dependent Epilepsy (PDE): Results from mutations in the ALDH7A1 gene, leading to a deficiency of α -aminoadipic semialdehyde dehydrogenase.[13] This causes an accumulation of AASA and its cyclic form, piperidine-6-carboxylate (P6C), which inactivates pyridoxal 5'-phosphate (PLP), a crucial cofactor in neurotransmitter synthesis.[13]
- 2-Aminoadipic and 2-Oxoadipic Aciduria (AMOXAD): A rare autosomal recessive disorder caused by mutations in the DHTKD1 gene, which encodes a subunit of the α -ketoadipate dehydrogenase complex.[9][22] This leads to the accumulation of α -aminoadipic and α -ketoadipic acids in the urine.[9]
- Glutaric Aciduria Type I (GA1): An autosomal recessive disorder caused by a deficiency of glutaryl-CoA dehydrogenase due to mutations in the GCDH gene.[5][23] This leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine, which can cause severe neurological damage.[5][18]

Signaling Pathways and Logical Relationships

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Caption: The mammalian **aminoadipic acid** degradation pathway.

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Caption: Workflow for α -aminoadipate quantification in urine.

Experimental Protocols

Protocol 1: Quantification of α -Aminoadipic Acid (AAA) in Urine by LC-MS/MS

This protocol provides a general framework for the quantification of AAA in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method for analyzing amino acids in biological fluids.[\[13\]](#)[\[24\]](#)

1. Materials and Reagents:

- Urine samples
- **α -Aminoadipic acid** standard
- Stable isotope-labeled internal standard (e.g., D3-AAA)
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Formic acid, LC-MS grade

- Ultrapure water
- Microcentrifuge tubes
- Autosampler vials

2. Sample Preparation:

- Thaw frozen urine samples to room temperature.
- Vortex the samples to ensure homogeneity.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 150 µL of ice-cold methanol to precipitate proteins.[\[24\]](#)
- Add the internal standard to each sample to a final concentration of 10 µM.
- Vortex vigorously for 30 seconds.
- Incubate on ice for 20 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: A suitable HILIC or reversed-phase column.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Develop a gradient to separate AAA from other urine components.

- Flow Rate: Typically 0.3-0.6 mL/min.[24]
- Injection Volume: 5-10 μ L.
- Mass Spectrometry:
 - Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Determine the specific precursor-to-product ion transitions for both AAA and the internal standard.

4. Data Analysis and Quantification:

- Generate a standard curve by preparing serial dilutions of the AAA standard (e.g., 0.2-200 μ M) and processing them in the same manner as the urine samples.[24]
- Integrate the peak areas for both the analyte (AAA) and the internal standard in both the standards and the unknown samples.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Plot the peak area ratio against the concentration for the standards to generate a calibration curve.
- Determine the concentration of AAA in the urine samples by interpolating their peak area ratios from the calibration curve.
- Normalize the results to urinary creatinine concentration, which can be measured in the same run or by a separate assay.[25]

Protocol 2: Assay for Saccharopine Dehydrogenase (SDH) Activity of AASS

This protocol is based on a fluorescence assay that measures the production of NADH during the conversion of saccharopine to AASA.[20][26]

1. Materials and Reagents:

- Purified recombinant AASS or cell/tissue homogenate
- Saccharopine
- NAD⁺
- Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.[[26](#)]
- 384-well black microplate
- Fluorescence microplate reader

2. Assay Procedure:

- Prepare a stock solution of saccharopine and NAD⁺ in the assay buffer.
- In a 384-well plate, add the assay components. A typical reaction mixture may consist of:
 - 100 nM purified enzyme[[26](#)]
 - 1.3 mM saccharopine[[26](#)]
 - 0.2 mM NAD⁺[[26](#)]
 - Assay buffer to a final volume of 50 μ L.
- Include appropriate controls:
 - No enzyme control (to measure background fluorescence).
 - No substrate control (to measure any non-specific NADH production).
- Initiate the reaction by adding the enzyme or substrate.
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

- Monitor the increase in fluorescence over time at an excitation wavelength of 340 nm and an emission wavelength of 480 nm.[\[26\]](#)
- Record data points every 1-2 minutes for a total of 30-60 minutes.

3. Data Analysis:

- Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the progress curve.
- Subtract the rate of the no-enzyme control from the rates of the samples.
- To determine specific activity, convert the fluorescence units to moles of NADH produced using a standard curve of known NADH concentrations.
- Express the enzyme activity as nmol of NADH produced per minute per mg of protein.

Protocol 3: Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity

This protocol describes a radiometric assay that measures the release of tritium from [2,3,4-³H]glutaryl-CoA as a measure of dehydrogenation activity.[\[4\]](#)[\[27\]](#)

1. Materials and Reagents:

- Cultured fibroblasts or other tissue homogenates
- [2,3,4-³H]glutaryl-CoA (substrate)
- Electron acceptor (e.g., phenazine methosulfate)
- Reaction Buffer: e.g., potassium phosphate buffer, pH 7.5.
- Trichloroacetic acid (TCA)
- Activated charcoal
- Scintillation vials and scintillation fluid

- Liquid scintillation counter

2. Sample Preparation:

- Harvest cultured fibroblasts and wash with phosphate-buffered saline (PBS).
- Resuspend the cell pellet in a suitable buffer and sonicate on ice to prepare a cell homogenate.
- Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

3. Assay Procedure:

- Prepare a reaction mixture containing the reaction buffer, electron acceptor, and cell homogenate.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding [2,3,4-³H]glutaryl-CoA. The final concentration of the substrate should be around the K_m value (e.g., 10 μ M).
- Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding an equal volume of cold TCA.
- Add a suspension of activated charcoal to bind the unreacted [³H]glutaryl-CoA.
- Centrifuge to pellet the charcoal.
- Transfer an aliquot of the supernatant (containing the released ³H₂O) to a scintillation vial.
- Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Include a blank control (without enzyme) to determine the background radioactivity.

- Calculate the amount of tritium released by subtracting the blank cpm from the sample cpm.
- Convert the cpm to dpm (disintegrations per minute) using the counter's efficiency.
- Calculate the specific activity as pmol of tritium released per minute per mg of protein.
- This detritiation assay can distinguish between GCDH deficient patients, heterozygotes, and normal individuals.[27]

Conclusion

The **aminoadipic acid** degradation pathway is a fundamental metabolic process with significant implications for human health. A thorough understanding of its enzymes, intermediates, and regulation is essential for diagnosing and developing therapies for associated metabolic disorders. Furthermore, emerging evidence linking α -aminoadipate to an increased risk of diabetes highlights the broader relevance of this pathway in common complex diseases.[19][28] The technical information and protocols provided in this guide serve as a valuable resource for researchers and clinicians working to unravel the complexities of lysine metabolism and its role in health and disease.

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